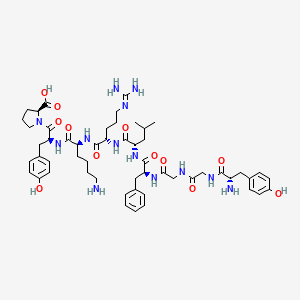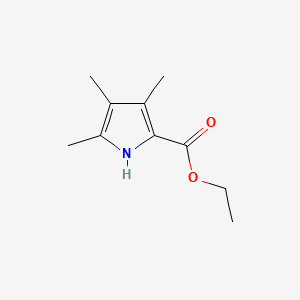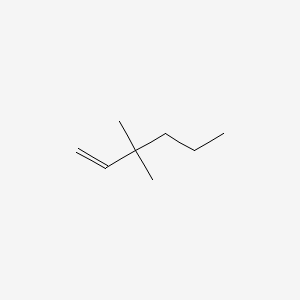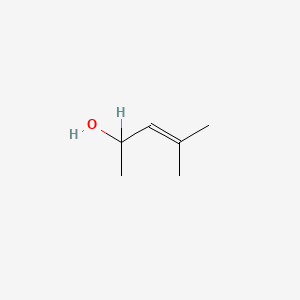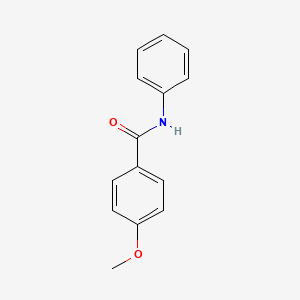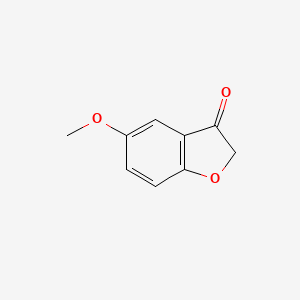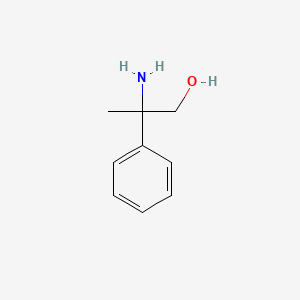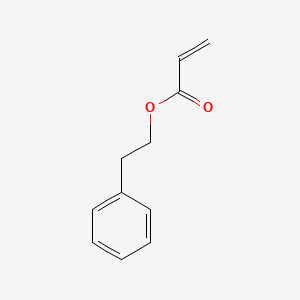
Acrylate de 2-phényléthyle
Vue d'ensemble
Description
2-Propenoic acid, 2-phenylethyl ester is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid, 2-phenylethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenoic acid, 2-phenylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-phenylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des polymères et synthèse de copolymères
L’acrylate de 2-phényléthyle est utilisé en science des polymères principalement pour la synthèse de copolymères. Il est réagi avec d’autres monomères pour créer des polymères avec des propriétés spécifiques telles que des qualités adhésives améliorées ou une stabilité thermique modifiée . Le processus de copolymérisation implique souvent des techniques de polymérisation radicalaire, qui peuvent être adaptées pour produire des matériaux présentant les caractéristiques souhaitées pour diverses applications industrielles .
Applications biomédicales
Dans le domaine biomédical, les polymères d’acrylate, y compris ceux dérivés de l’this compound, sont fréquemment utilisés. Ils sont connus pour leur polyvalence et ont été approuvés par des organismes de réglementation tels que la FDA pour une utilisation dans les dispositifs médicaux, les applications ophtalmiques et le génie tissulaire . La possibilité de personnaliser les propriétés de ces polymères, telles que leurs performances mécaniques et leur comportement biologique, les rend particulièrement précieux dans ce secteur .
Applications ophtalmiques
L’this compound sert de monomère absorbant modérément les UV dans les applications ophtalmiques. Il est utilisé dans la production de matériaux tels que les lentilles de contact et les lentilles intraoculaires en raison de sa clarté optique et de sa compatibilité avec les tissus humains . La capacité du composé à former des polymères hydrophobes et aromatiques est avantageuse dans la création de matériaux qui doivent rester clairs et stables dans l’environnement oculaire.
Ingénierie des matériaux
En ingénierie des matériaux, l’this compound est impliqué dans le processus de photopolymérisation, où il est utilisé pour créer des matériaux ayant des propriétés spécifiques réactives à la lumière . Cette application est essentielle dans le développement de revêtements et d’autres matériaux qui nécessitent un durcissement précis et une stabilité sous exposition à la lumière.
Science environnementale
La poussée vers des matériaux durables et à base biologique a conduit à l’exploration de dérivés de l’this compound provenant de sources renouvelables. La recherche est en cours pour développer des polymères écologiques qui peuvent remplacer les matériaux traditionnels à base de pétrole, réduisant ainsi l’impact environnemental et la dépendance aux ressources non renouvelables .
Chimie analytique
En chimie analytique, l’this compound est utilisé comme réactif et substance dans diverses analyses chimiques et recherches. Ses propriétés sont exploitées pour étudier et développer de nouvelles méthodes et techniques analytiques, contribuant ainsi aux progrès de l’analyse chimique et du diagnostic .
Utilisations industrielles
Industriellement, l’this compound trouve des applications dans la fabrication de substances et comme réactif de laboratoire. C’est un élément clé dans la production de revêtements, de peintures, d’adhésifs et d’encres, conférant aux produits finis des propriétés telles que la résistance et la flexibilité .
Sécurité et manipulation en recherche
Bien qu’il ne s’agisse pas d’une application en soi, la compréhension de la sécurité et de la manipulation de l’this compound est cruciale dans les milieux de recherche. Il est classé pour l’irritation de la peau et des yeux et peut provoquer des réactions allergiques cutanées, nécessitant une manipulation et un stockage prudents dans des conditions inertes afin d’assurer une utilisation sûre en laboratoire et dans les environnements industriels .
Mécanisme D'action
Target of Action
It is known that this compound is involved in photopolymerization reactions . Photopolymerization is a process in which a polymer chain is formed from monomers when exposed to light. In this context, 2-Phenylethyl acrylate acts as a monomer that can be polymerized under light exposure.
Mode of Action
2-Phenylethyl acrylate participates in photopolymerization reactions. When exposed to light, it undergoes a reaction to form a polymer chain . The process involves the absorption of light by photoinitiators, which leads to the formation of reactive species. These reactive species can initiate the polymerization of 2-Phenylethyl acrylate .
Biochemical Pathways
It is known that 2-phenylethyl acrylate is involved in the shikimate pathway for the biosynthesis of 2-phenylethanol . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites.
Pharmacokinetics
Given its involvement in photopolymerization reactions, it can be inferred that its bioavailability would be influenced by factors such as light exposure and the presence of photoinitiators .
Result of Action
The primary result of the action of 2-Phenylethyl acrylate is the formation of a polymer chain through a photopolymerization reaction . This process can be used to create various materials with desirable properties, such as UV-curable materials.
Action Environment
The action of 2-Phenylethyl acrylate is significantly influenced by environmental factors. Light is a crucial factor, as the photopolymerization process is initiated by light exposure . The concentration of photoinitiators also plays a significant role in the efficiency of the photopolymerization process . Other factors such as temperature, the nature of the purge gas, and the type of crosslinking agents can also influence the action of 2-Phenylethyl acrylate .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be synthesized by reacting 2-Phenyl ethanol with acryloyl
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 2-Phenylethyl acrylate vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2-phenylethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSGLFKWHYAKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34558-43-5 | |
| Record name | Poly(2-phenylethyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063061 | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-36-7 | |
| Record name | 2-Phenylethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenethyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 2-phenylethyl acrylate?
A1: 2-Phenylethyl acrylate is primarily used as a monomer in the production of polymers. It finds applications in various fields due to the desirable properties it imparts to the resulting polymers. For instance, PEA is used in the development of intraocular lenses due to its ability to form polymers with high refractive indices. [, , , ] Additionally, copolymers of PEA with other monomers are being explored for their potential use in drug delivery systems and other biomedical applications. [, , ]
Q2: How does the structure of 2-phenylethyl acrylate influence its reactivity in polymerization reactions?
A2: The presence of the phenyl ring in 2-phenylethyl acrylate influences its reactivity in polymerization reactions. The phenyl ring can engage in resonance interactions with the acrylate double bond, which can impact both the rate and regioselectivity of polymerization. [, ] Studies have explored the copolymerization behavior of PEA with other monomers like styrene, methyl acrylate, and acrylonitrile. [] These studies often involve determining reactivity ratios to understand how readily PEA incorporates into the growing polymer chain compared to the other comonomer. []
Q3: What is known about the thermal properties of polymers containing 2-phenylethyl acrylate?
A3: The thermal properties of polymers containing 2-phenylethyl acrylate, such as its glass transition temperature (Tg) and degradation behavior, are critical factors in determining its suitability for specific applications. Research has shown that the incorporation of PEA into copolymers can influence these thermal properties. [, ] For example, increasing the content of PEA in a copolymer generally leads to a decrease in the glass transition temperature, making the material softer. []
Q4: Are there any environmental concerns associated with 2-phenylethyl acrylate or its polymers?
A4: While specific information on the environmental impact and degradation of 2-phenylethyl acrylate and its polymers is limited within the provided research excerpts, it's crucial to acknowledge potential concerns. Like many acrylic monomers and polymers, PEA might pose risks to aquatic life and may not readily biodegrade in the environment. Further research is needed to fully assess its environmental fate and potential toxicological effects, paving the way for the development of sustainable practices like recycling and responsible waste management.
Q5: How can 2-phenylethyl acrylate be synthesized?
A5: One method for synthesizing 2-phenylethyl acrylate involves a lipase-catalyzed transesterification reaction between 2-phenylethanol and vinyl acrylate. [] This approach utilizes an immobilized lipase enzyme in an organic solvent, offering a potentially greener alternative to traditional chemical synthesis methods.
Q6: What analytical techniques are commonly employed to study 2-phenylethyl acrylate and its polymers?
A6: Various analytical techniques are used to study PEA and its polymers. Nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization. [, ] Differential scanning calorimetry (DSC) helps determine thermal properties like glass transition temperature and degradation behavior. [, ] Gel permeation chromatography (GPC) is utilized to determine the molecular weight distribution of synthesized polymers. [, ] UV-Vis spectroscopy is helpful in studying optical properties, particularly important for applications like intraocular lenses. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


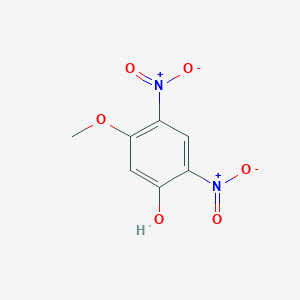

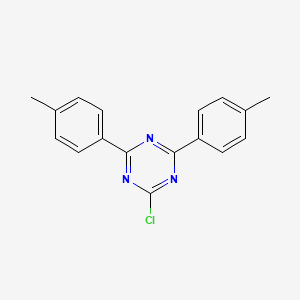

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)

